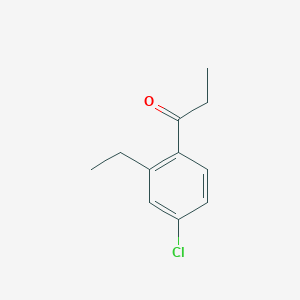

1-(4-Chloro-2-ethylphenyl)propan-1-one

Description

1-(4-Chloro-2-ethylphenyl)propan-1-one is a substituted propanone derivative featuring a chloro group at the para position and an ethyl group at the ortho position on the aromatic ring. This compound is part of a broader class of aryl ketones, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula |

C11H13ClO |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

1-(4-chloro-2-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13ClO/c1-3-8-7-9(12)5-6-10(8)11(13)4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

QKXQTOUIHRVAPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Chloro-2-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-2-ethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

1-(4-Chloro-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .

Scientific Research Applications

1-(4-Chloro-2-ethylphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-ethylphenyl)propan-1-one depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically, the compound may act as an inhibitor or modulator of specific biological processes .

Comparison with Similar Compounds

The following analysis compares 1-(4-Chloro-2-ethylphenyl)propan-1-one with structurally related propanone derivatives, focusing on substituent effects, synthetic routes, reactivity, and applications.

Structural and Substituent Effects

Table 1: Key Structural Features of Selected Propanone Derivatives

- In contrast, methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl)propan-1-one) exhibit electron-donating effects, reducing ketone reactivity .

- Steric Effects : The ortho-ethyl group in the target compound introduces steric hindrance near the ketone, which may slow nucleophilic attacks compared to unhindered analogs like 1-(4-chlorophenyl)propan-1-one .

Reactivity in Coupling Reactions

Propanone derivatives are often used in C-O and C-C coupling reactions. For example:

- 1-(4-Ethylphenyl)propan-1-one reacts with N-hydroxyphthalimide (NHPI) to form C-O coupled products in 62% yield .

- 1-(4-Chlorophenyl)propan-1-one undergoes similar coupling with NHPI but achieves a lower yield (60%), possibly due to electronic deactivation by the chloro group .

- The target compound’s ortho-ethyl group may further reduce coupling efficiency due to steric interference, though direct experimental data is lacking in the provided evidence.

Physicochemical Properties

- Solubility : Chloro-substituted derivatives (e.g., 1-(4-chlorophenyl)propan-1-one) are generally less polar than methoxy-substituted analogs, impacting solubility in organic solvents .

Biological Activity

1-(4-Chloro-2-ethylphenyl)propan-1-one, a compound of interest in medicinal chemistry, is recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClO. The presence of the chloro group and the ethyl substitution on the phenyl ring may influence its reactivity and interactions with biological targets.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancers. A study highlighted that certain analogs demonstrated IC50 values ranging from 3 to 20 µM against these cell lines, suggesting effective inhibition of cancer cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | LNCaP (Prostate) | 10.0 |

| Compound C | A2780 (Ovarian) | 15.0 |

Anti-inflammatory Activity

Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In a comparative study, certain derivatives exhibited a stronger inhibitory effect than standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, showing efficacy against various bacterial strains. For example, a study reported minimum inhibitory concentrations (MICs) for several derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, with values ranging from 4 to 50 µg/mL .

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to pain and inflammation.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis of Chalcone Derivatives : Researchers synthesized chalcone derivatives that showed enhanced cytotoxicity against cancer cells compared to their parent compounds.

- Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated significant reduction in inflammation markers when treated with specific derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.